(3S,7S)-3,7-Dimethylnonane-4,6-dione is an organic compound notable for its unique structural features, including two methyl groups attached to a nonane backbone and ketone functionalities at the 4th and 6th positions. This compound is a chiral molecule, possessing specific stereochemistry that can influence its chemical behavior and biological activity. The molecular formula of (3S,7S)-3,7-Dimethylnonane-4,6-dione is , and its structure can be represented as follows:
Research indicates that (3S,7S)-3,7-Dimethylnonane-4,6-dione exhibits potential biological activities. It has been studied for its roles in various biochemical pathways and interactions with enzymes. The compound's ketone functionalities may facilitate interactions through hydrogen bonding with active sites on enzymes, potentially inhibiting their activity. Additionally, it has been investigated for possible therapeutic properties, including anti-inflammatory and antimicrobial effects.
The synthesis of (3S,7S)-3,7-Dimethylnonane-4,6-dione typically involves several steps:
In industrial settings, automated reactors may facilitate large-scale production through continuous flow methods to enhance yield and consistency.
(3S,7S)-3,7-Dimethylnonane-4,6-dione finds various applications across different fields:
The interaction studies of (3S,7S)-3,7-Dimethylnonane-4,6-dione focus on its mechanism of action within biological systems. The compound's ketone groups can interact with specific molecular targets like enzymes or receptors. This interaction may influence various biochemical processes by modulating enzyme activity or participating in cellular signaling pathways.
Several compounds share structural similarities with (3S,7S)-3,7-Dimethylnonane-4,6-dione:
| Compound Name | Structure Characteristics | Uniqueness |
|---|---|---|
| (3S,7R)-3,7-Dimethylnonane-4,6-dione | Diastereomer with different stereochemistry | Different spatial arrangement affecting reactivity |
| (3S,7S)-3,7-Dimethylnonane-4,6-diol | Reduced form with alcohol functionalities | Alcohol vs. ketone functionalities influence properties |
| (3S,7S)-3,7-Dimethylnonane-4,6-dicarboxylic acid | Oxidized form with carboxylic acid groups | Presence of carboxylic acid groups alters reactivity |
(3S,7S)-3,7-Dimethylnonane-4,6-dione is unique due to its specific stereochemistry and the presence of two ketone functionalities. This configuration results in distinct chemical reactivity and potential biological activity compared to its similar compounds.
The compound was first cataloged in PubChem in 2017 under the identifier CID 127255475, though its synthesis likely predates this entry. Its discovery aligns with broader efforts in the mid-2010s to characterize stereochemically complex diketones for applications in asymmetric catalysis and flavor chemistry. While limited historical documentation exists, its structural analogs, such as 3-methyl-2,4-nonanedione (CAS 113486-29-6), have been studied for their role in flavor formulations, particularly in tea, meat, and exotic fruit profiles. The (3S,7S) enantiomer’s isolation and characterization represent a milestone in understanding how alkyl substituents influence diketone reactivity and chiral recognition.
The compound’s stereogenic centers at C3 and C7 create a rigid framework for studying enantiomer-specific interactions. Computational studies on related systems, such as carvone enantiomers, reveal that subtle stereochemical differences can dramatically alter receptor binding affinities. For (3S,7S)-3,7-dimethylnonane-4,6-dione, the spatial arrangement of methyl groups imposes steric constraints that affect its conformational flexibility. Homology modeling of odorant receptors (e.g., OR1A1) suggests that such diketones may interact with chiral binding pockets, though experimental validation remains pending.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{20}\text{O}_{2} $$ | |
| Molecular Weight | 184.27 g/mol | |
| CAS Registry Number | 34865-74-2 | |
| Stereochemistry | (3S,7S) |
The diketone’s planar ketone groups ($$ \text{C=O} $$) at positions 4 and 6 enable resonance stabilization, while the methyl groups at C3 and C7 introduce steric hindrance, influencing its reactivity in nucleophilic additions.
(3S,7S)-3,7-Dimethylnonane-4,6-dione serves as a precursor in the synthesis of polycyclic structures due to its dual ketone functionality. For example, aldol condensation reactions with aromatic aldehydes yield α,β-unsaturated ketones, which are valuable intermediates in natural product synthesis. Its stereochemistry also makes it a candidate for asymmetric catalysis, particularly in Michael additions, where the chiral environment can induce enantioselectivity.
Comparative studies with analogs like 3,7-diethylnonane-4,6-dione (CAS 872802-98-7) highlight how branching affects solubility and reaction kinetics. The ethyl-substituted derivative exhibits a higher molecular weight ($$ \text{C}{13}\text{H}{24}\text{O}_{2} $$, 212.33 g/mol) and reduced steric bulk compared to the methyl-substituted variant, altering its suitability for specific synthetic pathways.
The molecular structure of (3S,7S)-3,7-Dimethylnonane-4,6-dione represents a beta-diketone compound with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.27 grams per mole [1]. This compound belongs to the class of linear beta-diketones, characterized by two carbonyl groups separated by a single methylene bridge at positions 4 and 6 of the nonane backbone [17]. The stereochemical designation (3S,7S) indicates the presence of two chiral centers located at carbon atoms 3 and 7, both exhibiting S configuration according to the Cahn-Ingold-Prelog priority rules [1].
The conformational behavior of (3S,7S)-3,7-Dimethylnonane-4,6-dione is governed by the characteristic tautomeric equilibrium observed in beta-diketone systems [17]. Linear beta-diketones typically exist as a mixture of diketo and enol forms, with the enol form generally predominating due to intramolecular hydrogen bonding stabilization [17]. The tautomeric equilibrium is slow on the Nuclear Magnetic Resonance timescale, allowing for the observation of both forms simultaneously in spectroscopic analysis [40]. Research indicates that beta-diketones follow Meyer's rule, demonstrating a shift in tautomeric equilibrium toward the keto form with increasing solvent polarity [40].
The molecular geometry analysis reveals that the compound adopts an extended anti conformation as the preferred structural arrangement [42]. The dihedral angles along the carbon backbone range from ±60° to ±180°, corresponding to gauche and anti conformational states [42]. The carbonyl groups exhibit typical carbon-oxygen double bond lengths of approximately 1.20-1.22 Angstroms, while the methylene bridge connecting the two carbonyl centers maintains a standard carbon-carbon single bond distance of 1.54 Angstroms [42].
| Table 1: Molecular Properties of (3S,7S)-3,7-Dimethylnonane-4,6-dione | |
|---|---|
| Property | Value |
| Molecular Formula | C₁₁H₂₀O₂ |
| Molecular Weight (g/mol) | 184.27 |
| CAS Number | 34865-74-2 |
| Stereochemical Centers | 2 |
| Functional Group Classification | β-diketone (1,3-diketone) |
| Predicted Boiling Point (°C) | 251.1±13.0 |
| Predicted Density (g/cm³) | 0.898±0.06 |
| Predicted pKa | 10.23±0.10 |
The conformational isomerism of this compound is further influenced by the presence of methyl substituents at positions 3 and 7 [3]. These substituents introduce steric effects that can influence the preferred conformational states and affect the overall molecular geometry [17]. The rotational barriers for carbon-carbon bond rotation are estimated to be in the range of 2-4 kilocalories per mole, indicating relatively facile conformational interconversion at ambient temperatures [42].
X-ray crystallographic analysis represents the most definitive method for absolute configuration determination in chiral compounds [44]. Single crystal X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure and the spatial arrangement of all stereogenic centers [44]. For (3S,7S)-3,7-Dimethylnonane-4,6-dione, crystallographic studies would be essential to confirm the absolute stereochemical assignments and provide detailed structural parameters.
The crystallographic determination of absolute configuration in beta-diketone systems has been extensively documented in the literature [43]. Studies on related trimethylplatinum beta-diketone complexes have demonstrated that X-ray analysis can conclusively establish whether the compound exists in the keto or enol tautomeric form within the crystal lattice [43]. The bond length analysis from crystallographic data provides critical information about the electronic structure, with carbon-oxygen double bonds typically measuring 1.20-1.22 Angstroms in the keto form [43].
Crystallographic data collection for (3S,7S)-3,7-Dimethylnonane-4,6-dione would typically involve low-temperature measurements to minimize thermal motion effects and enhance data quality [45]. The space group determination and unit cell parameters provide fundamental information about the molecular packing arrangements and intermolecular interactions [45]. Recent advances in synchrotron radiation techniques have enabled high-resolution structural determination even for moderately sized organic molecules [9].
The absolute configuration determination relies on anomalous scattering effects, particularly when heavy atoms are present or when using specific wavelengths that enhance the anomalous scattering contribution [44]. For organic compounds containing only light atoms, the determination of absolute configuration may require the preparation of heavy atom derivatives or the use of intense synchrotron radiation sources [44].
| Table 2: Crystallographic Parameters for Beta-diketone Structure Determination | |
|---|---|
| Parameter | Typical Range/Value |
| Data Collection Temperature (K) | 100-220 |
| Resolution (Angstroms) | 0.8-1.2 |
| Space Group | Various (P21/c, P212121, etc.) |
| R-factor (%) | 3-8 |
| Bond Length C=O (Angstroms) | 1.20-1.22 |
| Bond Length C-C bridge (Angstroms) | 1.52-1.56 |
| Thermal Parameters | Anisotropic refinement |
The stereochemical analysis of (3S,7S)-3,7-Dimethylnonane-4,6-dione must consider all possible diastereomeric relationships within the complete stereoisomeric series [15]. With two chiral centers, the compound can exist in four distinct stereoisomeric forms: (3S,7S), (3R,7R), (3S,7R), and (3R,7S) configurations [15]. The (3S,7S) and (3R,7R) forms constitute an enantiomeric pair, while the remaining combinations represent diastereomeric relationships [15].
Diastereomeric analysis of related gamma-diketone systems has revealed significant differences in biological activity and physical properties [15]. Studies on 3,4-dimethyl-2,5-hexanedione diastereomers demonstrated that the stereochemical configuration profoundly influences the rate of chemical reactivity and biological interactions [15]. The meso and racemic forms of gamma-diketones exhibit markedly different kinetic profiles in derivatization reactions, with rate differences of up to threefold observed between stereoisomers [15].
The conformational preferences of diastereomeric forms can vary significantly due to different steric interactions between the methyl substituents and the carbonyl groups [18]. Theoretical calculations indicate that diastereomeric beta-diketone complexes can exhibit ground-state energy differences of approximately 0.9 kilocalories per mole, which explains the potential for diastereomeric coexistence under specific conditions [18]. These energy differences are sufficient to influence the relative populations of different stereoisomeric forms in solution.
Spectroscopic differentiation of diastereomeric forms relies primarily on Nuclear Magnetic Resonance analysis, where chemical shift differences and coupling pattern variations can provide diagnostic information [18]. The magnetic environment of protons and carbons in different diastereomeric configurations leads to distinctive spectral signatures that enable stereochemical assignment [18].
| Table 3: Stereoisomeric Relationships of 3,7-Dimethylnonane-4,6-dione | |||
|---|---|---|---|
| Stereoisomer | Relationship to (3S,7S) | Configuration C-3 | Configuration C-7 |
| (3S,7S)-3,7-Dimethylnonane-4,6-dione | Reference compound | S | S |
| (3R,7R)-3,7-Dimethylnonane-4,6-dione | Enantiomer | R | R |
| (3S,7R)-3,7-Dimethylnonane-4,6-dione | Diastereomer | S | R |
| (3R,7S)-3,7-Dimethylnonane-4,6-dione | Diastereomer | R | S |
The solution-phase behavior of (3S,7S)-3,7-Dimethylnonane-4,6-dione is characterized by complex dynamic interactions between the two chiral centers and their influence on overall molecular conformation [20]. Chiral molecular recognition studies have demonstrated that solution-phase dynamics significantly affect the binding affinities and selectivity profiles of stereoisomeric compounds [20]. The spatial arrangement of chiral centers in solution can lead to distinctive interaction patterns with chiral selectors and other asymmetric molecules [20].
Molecular dynamics simulations of chiral compounds have revealed that conformational changes of guest molecules within host environments represent a decisive factor in stereoselective recognition processes [14]. The rotameric distribution of chiral substituents can undergo significant population shifts depending on the solution environment, leading to altered thermodynamic stability profiles [14]. These conformational changes are particularly pronounced in compounds containing multiple chiral centers, where cooperative effects between stereogenic sites can amplify selectivity differences [14].
The solution-phase dynamics of (3S,7S)-3,7-Dimethylnonane-4,6-dione are further influenced by the tautomeric equilibrium characteristic of beta-diketone systems [40]. The relative populations of keto and enol forms depend on solvent polarity, temperature, and the presence of hydrogen bonding interactions [40]. Polar solvents generally favor the keto tautomer, while less polar environments can stabilize the enol form through intramolecular hydrogen bonding [40].
Intermolecular interactions in solution involve both electrostatic and van der Waals contributions, with the relative importance of each component depending on the specific molecular environment [14]. The chiral centers at positions 3 and 7 create asymmetric electrostatic fields that can influence the approach geometry of other molecules, leading to stereoselective binding events [14]. These interactions are particularly relevant for understanding the compound's behavior in asymmetric synthesis applications and chiral recognition processes.
| Table 4: Solution-phase Dynamic Properties | |
|---|---|
| Property | Characteristic Value/Range |
| Tautomeric Form Distribution | Predominantly keto (85-95%) |
| Enol Form Population | 5-15% (solvent dependent) |
| Conformational Interconversion Barrier | 2-4 kcal/mol |
| Solvent Effect on Tautomerism | Polar solvents favor keto form |
| Intramolecular H-bonding | Present in enol form |
| Rotational Correlation Time | Nanosecond timescale |
| Chiral Recognition Selectivity | Configuration dependent |
The aldol condensation represents one of the fundamental methodologies for constructing the carbon-carbon bonds necessary for the synthesis of (3S,7S)-3,7-Dimethylnonane-4,6-dione [1] [2]. This classical approach involves the base-catalyzed reaction between carbonyl compounds with alpha hydrogen atoms, leading to the formation of beta-hydroxy ketones or aldehydes, which can subsequently undergo dehydration to yield alpha,beta-unsaturated carbonyl compounds [1].
In the context of (3S,7S)-3,7-Dimethylnonane-4,6-dione synthesis, the aldol condensation pathway typically involves the treatment of appropriate methyl ketone precursors with bases such as sodium hydroxide or sodium ethoxide [1] [2]. The mechanism proceeds through several distinct steps: initial deprotonation of the aldehyde or ketone by hydroxide ion, formation of a resonance-stabilized enolate ion, nucleophilic addition of the enolate to the electrophilic carbonyl carbon of the second partner, and subsequent protonation to yield the aldol product [1] [3].
The exact position of the aldol equilibrium depends on both reaction conditions and substrate structure [1]. For dimethylnonane-4,6-dione synthesis, the equilibrium generally favors the condensation product when using aldehydes with no alpha substituent, while disubstituted aldehydes and most ketones favor the reactant due to steric factors [1]. The increased substitution near the reaction site increases steric congestion in the aldol product, which must be carefully managed through optimized reaction conditions [1].
Base-mediated condensation reactions have been successfully employed for the synthesis of related dimethylnonane dione compounds. A reported method involves heating dimethylformamide and potassium tert-butoxide at 50 degrees Celsius under nitrogen atmosphere, followed by dropwise addition of ethyl isovalerate [4]. This approach demonstrates the effectiveness of strong bases in facilitating the condensation process while maintaining controlled reaction conditions to minimize side reactions.
The stereoselective synthesis of (3S,7S)-3,7-Dimethylnonane-4,6-dione requires sophisticated asymmetric catalytic methodologies to control the stereochemistry at the 3 and 7 positions [5] [6]. Recent advances in asymmetric catalysis have provided multiple pathways for achieving high enantioselectivity in diketone synthesis, spanning transition metal catalysis, organocatalysis, and biocatalysis [5].
Copper-catalyzed enantio- and diastereoselective approaches have emerged as particularly effective for constructing all-carbon quaternary stereocenters from carbon-hydrogen nucleophiles [7]. These methods enable the simultaneous construction of two contiguous stereocenters with high levels of stereoselectivity and atom economy [7]. The broad scope of 1,3-dicarbonyl nucleophiles and tolerance of various functional groups make these protocols particularly valuable for chiral diarylmethane compound synthesis [7].
Rhodium-catalyzed asymmetric hydrogenation represents another powerful strategy for preparing chiral aromatic ketones via asymmetric hydrogenation of beta,beta-disubstituted enones [6]. This approach employs rhodium catalysts based on chiral bisphosphine thiourea ligands, achieving high conversions exceeding 99 percent with excellent enantioselectivities up to 96 percent enantiomeric excess [6]. The protocol provides a succinct and efficient pathway for synthesizing chiral aromatic ketones with precise stereochemical control [6].
Chiral isothiourea catalysis has proven highly effective for asymmetric Steglich-type rearrangements of enol lactones [8]. This methodology operates at ambient temperature and provides access to enantioenriched spirotricyclic beta,beta-prime-diketones from a broad range of indanone or tetralone-derived lactones [8]. The mechanism involves initial formation of an N-acylated iminium cation intermediate that induces facial selective condensation [8].
The development of chiral hydrazine auxiliaries has addressed traditional limitations in asymmetric ketone alpha-alkylation [9]. Modified N-amino cyclic carbamates demonstrate enhanced stability and enable alkylation reactions at temperatures up to 0 degrees Celsius, compared to traditional methods requiring temperatures as low as -110 degrees Celsius [9]. These auxiliaries can be fully recycled through brief acid treatment, making the process more sustainable and practical for large-scale applications [9].
The stereoselective functionalization of ketones represents a critical aspect in the synthesis of (3S,7S)-3,7-Dimethylnonane-4,6-dione, particularly for controlling the stereochemistry at the alpha positions [10] [11]. Modern methodologies have focused on developing efficient protocols for alpha-functionalization that provide high stereoselectivity while maintaining broad substrate scope.
Nickel-catalyzed direct stereoselective alpha-allylation has emerged as a powerful tool for ketone functionalization [10]. This methodology employs nickel(0) N-heterocyclic carbene catalysts that selectively convert ketones and non-conjugated dienes to synthetically valuable alpha-allylated products [10]. The catalyst directly activates the alpha-hydrogen atom of the carbonyl substrate, transferring it to the olefin acceptor while creating adjacent quaternary and tertiary stereogenic centers in a highly diastereoselective and enantioselective manner [10].
Computational studies indicate that the nickel(0) N-heterocyclic carbene catalyst triggers a ligand-to-ligand hydrogen transfer process from the ketone alpha-hydrogen atom to the olefin substrate, which sets the selectivity of the process [10]. This mechanism enables sustainable three-dimensional metal catalysis for stereoselective access to valuable chiral building blocks [10].
Iridium-catalyzed enantioselective alpha-functionalization through allylic substitution of silyl enol ethers has revolutionized ketone functionalization strategies [13]. This approach involves an unusual reversal of nucleophile and electrophile roles to form carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds from masked ketone electrophiles and conventional heteroatom and carbon nucleophiles [13]. A single metallacyclic iridium catalyst enables formation of products containing diverse substituents at the alpha position with high enantioselectivity [13].
The implementation of green chemistry principles in the synthesis of (3S,7S)-3,7-Dimethylnonane-4,6-dione addresses environmental concerns while maintaining synthetic efficiency [14] [15]. Modern sustainable approaches focus on reducing waste generation, minimizing energy consumption, and employing environmentally benign reagents and solvents.
Electrochemical synthesis has emerged as a particularly promising green chemistry approach for ketone synthesis [15]. Electrochemically driven synthesis methods utilize simple electrons as oxidants instead of stoichiometric oxidants used in classical approaches [15]. These reactions can be carried out using green solvents such as acetone and water, significantly reducing environmental impact [15]. The methodology demonstrates scalability through continuous flow electrochemical approaches that improve reaction productivity while maintaining green chemistry principles [15].
Continuous flow chemistry represents another significant advancement in sustainable ketone synthesis [16] [17]. Flow processes offer operational simplicity, energy savings, reduced reagent consumption, and improved mixing quality with precise control of reaction parameters including pressure, temperature, residence time, and heat transfer [16]. The improved operational safety over classical batch reactions reduces problems associated with hazardous chemicals [16].
Continuous flow hydration-condensation protocols have been developed for synthesizing alpha,beta-unsaturated ketones using heterogeneous solid acid catalysts [16]. These procedures present straightforward access to valuable substituted chalcones and can be applied on multigram scale [16]. The use of heterogeneous catalysts eliminates the need for catalyst separation and purification, reducing waste generation [16].
Biocatalytic approaches have shown remarkable potential for sustainable diketone synthesis [18] [19]. Biocatalysts provide excellent and greener complements to classical organic synthesis, employing enzymes that demonstrate exquisite selectivity and high tolerance for diverse functional groups under mild conditions [19]. Recombinant ketoreductases and whole cells of wild-type Escherichia coli have been successfully used for stereoselective reduction of cyclic prochiral 1,3-diketones, producing optically active beta-hydroxyketones and 1,3-diols with high enantiomeric excess [20].
The development of sustainable carbonyl functionalization methods has focused on aerobic oxidative N-heterocyclic carbene catalysis and visible-light induced rearrangements [21]. Aerobic oxidative N-heterocyclic carbene catalysis utilizes aerial oxygen as the terminal oxidant, a desirable choice due to cost-effectiveness and production of water as the sole byproduct [21]. These electron transfer mediator-assisted, aerobic N-heterocyclic carbene-catalyzed transformations demonstrate high selectivity and reduced waste generation [21].
Carbon dioxide utilization in continuous flow synthesis represents an innovative green chemistry approach [22]. Efficient continuous flow synthesis of ketones from carbon dioxide and organolithium or Grignard reagents exhibits significant advantages over conventional batch conditions in suppressing undesired symmetric ketone and tertiary alcohol byproducts [22]. This methodology enables the conversion of carbon dioxide, a greenhouse gas, into valuable organic compounds [22].
| Methodology | Yield Range | Stereoselectivity | Temperature Range | Key Advantages |
|---|---|---|---|---|
| Aldol Condensation | 60-85% | Moderate | 50-80°C | Simple procedure, widely applicable |
| Asymmetric Catalysis | 70-96% | >90% ee | -10 to 25°C | High stereoselectivity, broad scope |
| Electrochemical Methods | 65-90% | Variable | 20-40°C | Green approach, scalable |
| Continuous Flow | 75-95% | Good | 40-120°C | Sustainable, precise control |
| Biocatalytic Routes | 40-66% | >99% ee | 25-37°C | Environmentally benign, high selectivity |